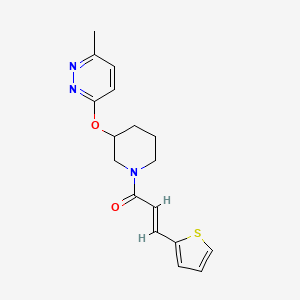

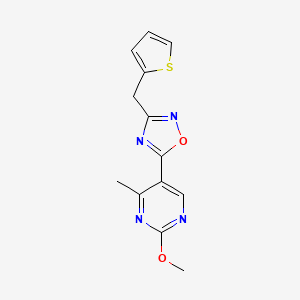

![molecular formula C17H17ClN2O3 B2948339 {[4-(Propan-2-yl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate CAS No. 389620-36-4](/img/structure/B2948339.png)

{[4-(Propan-2-yl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound could potentially involve several steps, including the formation of the carbamoyl group and the introduction of the 2-chloropyridine-3-carboxylate moiety. The Suzuki–Miyaura coupling reaction could be a possible method for forming the carbon-carbon bond in this compound . This reaction is widely used in organic chemistry for creating carbon-carbon bonds, and it involves the use of a palladium catalyst and an organoboron reagent .Molecular Structure Analysis

The molecular structure of “{[4-(Propan-2-yl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate” is likely to be complex due to the presence of several functional groups. The molecule contains a total of 44 bond(s). There are 22 non-H bond(s), 8 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 2 secondary amide(s) (aliphatic), 1 ether(s) (aliphatic), and 1 Oxolane(s) .Chemical Reactions Analysis

The chemical reactions involving “{[4-(Propan-2-yl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate” could be diverse, depending on the reaction conditions and the reagents used. For instance, the compound could undergo reactions at the benzylic position, which is the carbon atom adjacent to the aromatic ring . These reactions could include free radical bromination, nucleophilic substitution, and oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of “{[4-(Propan-2-yl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate” would depend on its molecular structure. Given the presence of several functional groups in the molecule, it is likely to exhibit a range of chemical behaviors. For instance, the carbamoyl group could participate in hydrogen bonding, while the aromatic ring could engage in π-π stacking interactions .Future Directions

The future directions for research on “{[4-(Propan-2-yl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate” could include further exploration of its synthesis, reactivity, and potential applications. For instance, the Suzuki–Miyaura coupling reaction, which could be used in its synthesis, is a versatile method for forming carbon-carbon bonds and has been widely used in the synthesis of pharmaceuticals, agrochemicals, and materials . Therefore, this compound could potentially be of interest in these areas.

properties

IUPAC Name |

[2-oxo-2-(4-propan-2-ylanilino)ethyl] 2-chloropyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O3/c1-11(2)12-5-7-13(8-6-12)20-15(21)10-23-17(22)14-4-3-9-19-16(14)18/h3-9,11H,10H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHXMSXBYPWEINB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)COC(=O)C2=C(N=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{[4-(Propan-2-yl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3,4-dimethylphenyl)ethyl]-2-[(1-formylnaphthalen-2-yl)oxy]acetamide](/img/structure/B2948256.png)

![Benzyl N-[(1S)-1-(butylcarbamoyl)ethyl]carbamate](/img/structure/B2948261.png)

![2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethan-1-amine](/img/structure/B2948262.png)

![N-(1-benzylpiperidin-4-yl)-3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2948263.png)

![(2,6-Dimethoxyphenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2948264.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2948270.png)

![(2E)-3-(furan-2-yl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]prop-2-enamide](/img/structure/B2948272.png)

![2-(5-Formyl-1H-pyrrol-2-yl)-N-spiro[2.5]octan-2-ylacetamide](/img/structure/B2948274.png)